

solubility of 1-Boc-L-prolinamide in organic solvents

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Compound of Interest

Compound Name: 1-Boc-L-prolinamide

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An In-depth Technical Guide on the Solubility of **1-Boc-L-prolinamide** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1-Boc-L-prolinamide**, a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility values.

Introduction to 1-Boc-L-prolinamide

1-Boc-L-prolinamide, also known as (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester or N-(tert-Butoxycarbonyl)proline amide, is a protected amino acid derivative frequently utilized in the synthesis of peptidomimetics and other complex organic molecules.[1] Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation development.

Chemical Structure:

- Molecular Formula: C₁₀H₁₈N₂O₃[2]
- Molecular Weight: 214.26 g/mol [1]
- Appearance: White to off-white crystalline powder or solid.[2]

- Melting Point: 104-108 °C

Solubility Profile

While specific quantitative solubility data (e.g., in g/L or mol/L) for **1-Boc-L-prolinamide** is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility behavior.

Table 1: Qualitative Solubility of **1-Boc-L-prolinamide**

Solvent Class	Specific Solvents	Solubility Description	Reference
Polar Protic	Methanol, Ethanol	Soluble	[3]
Polar Aprotic	Dimethyl sulfoxide (DMSO), Chloroform	Soluble	[2]
Nonpolar/Aqueous	Water	Sparingly soluble	[3]

It is important to note that the solubility of a related compound, Boc-L-proline, has been studied quantitatively in a range of solvents.[4][5] While not directly applicable to **1-Boc-L-prolinamide**, this data suggests that solubility is influenced by solvent polarity and hydrogen bonding capacity. For instance, Boc-L-proline exhibits higher solubility in alcohols like methanol compared to less polar solvents like ethyl acetate or nonpolar solvents.[5] This trend is likely to be similar for **1-Boc-L-prolinamide**.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **1-Boc-L-prolinamide** in specific organic solvents, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6][7]

Objective: To determine the equilibrium solubility of **1-Boc-L-prolinamide** in a given organic solvent at a specified temperature.

Materials:

- **1-Boc-L-prolinamide** (high purity)
- Selected organic solvent(s) (analytical grade)
- Scintillation vials or flasks with secure caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement
- Volumetric flasks and pipettes

Methodology:

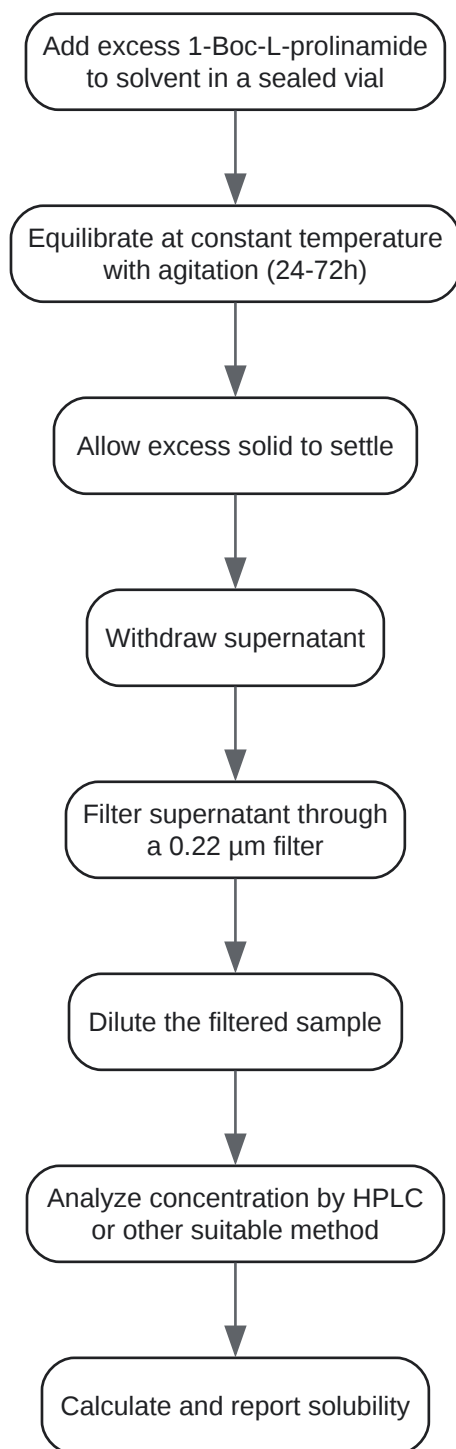
- Preparation of Saturated Solutions:
 - Add an excess amount of **1-Boc-L-prolinamide** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]
- Sample Collection and Preparation:

- Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Concentration Analysis:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **1-Boc-L-prolinamide** in the diluted sample using a validated analytical technique such as HPLC.
 - Prepare a calibration curve using standard solutions of known concentrations of **1-Boc-L-prolinamide** to quantify the solubility.
- Data Reporting:
 - Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

While quantitative solubility data for **1-Boc-L-prolinamide** in various organic solvents is not readily available in the literature, its qualitative solubility profile indicates good solubility in common polar organic solvents and limited solubility in water. For drug development and process chemistry applications requiring precise solubility values, the detailed experimental protocol provided in this guide can be employed. The shake-flask method, coupled with a reliable analytical technique like HPLC, will yield accurate and reproducible solubility data, which is essential for informed decision-making in a research and development setting.

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